
4-isobutoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
Vue d'ensemble
Description
4-isobutoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, commonly known as Tinuvin 770, is a widely used ultraviolet light stabilizer. It is a highly effective compound that is used in various industries, including plastics, coatings, and adhesives.
Mécanisme D'action
Tinuvin 770 works by absorbing UV radiation and converting it into heat, which is then dissipated harmlessly. It acts as a sacrificial agent, absorbing the UV radiation before it can reach the material being protected. This mechanism of action makes Tinuvin 770 highly effective in protecting materials from UV radiation.
Biochemical and Physiological Effects
Tinuvin 770 has been shown to have low toxicity and is generally considered safe for use in various applications. It is metabolized by the liver and excreted in the urine. However, further studies are needed to fully understand the biochemical and physiological effects of Tinuvin 770.
Avantages Et Limitations Des Expériences En Laboratoire
Tinuvin 770 has several advantages for use in lab experiments. It is a highly effective UV stabilizer that can protect materials from UV radiation, allowing for more accurate and reliable experimental results. However, Tinuvin 770 can also interfere with some analytical techniques, such as UV spectroscopy, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study and use of Tinuvin 770. One area of interest is the development of new and improved UV stabilizers that are more effective and have fewer limitations. Another potential direction is the use of Tinuvin 770 in biomedical applications, such as drug delivery and tissue engineering. Further research is needed to fully understand the potential of Tinuvin 770 in these areas.
Applications De Recherche Scientifique
Tinuvin 770 is widely used as an ultraviolet light stabilizer in various industries, including plastics, coatings, and adhesives. It is used to protect these materials from the harmful effects of UV radiation, which can cause degradation and discoloration. In addition to its industrial applications, Tinuvin 770 has also been studied for its potential use in biomedical applications, such as drug delivery and tissue engineering.
Propriétés
IUPAC Name |
4-(2-methylpropoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-14(2)13-24-17-9-7-15(8-10-17)18(23)21-16-11-19(3,4)22-20(5,6)12-16/h7-10,14,16,22H,11-13H2,1-6H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMZSOSFYLSWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycinate](/img/structure/B4403441.png)
![3-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403443.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4403450.png)
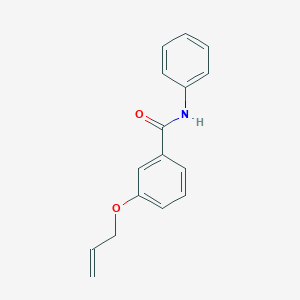
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4403472.png)
![1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4403475.png)
![1-(3-methoxy-4-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4403479.png)
![4-[2-(4-isopropoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4403480.png)
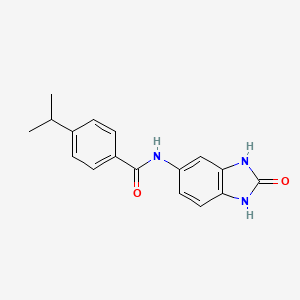
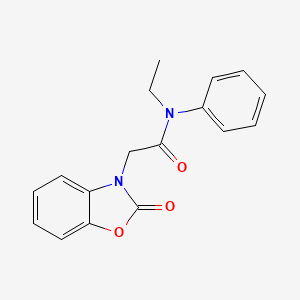
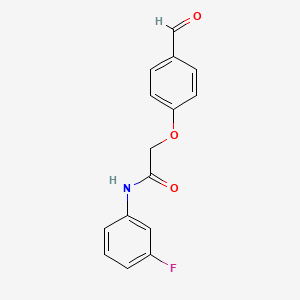
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxybenzamide](/img/structure/B4403516.png)
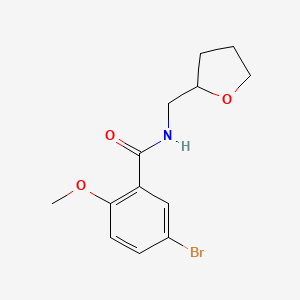
![2-methoxy-3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B4403533.png)